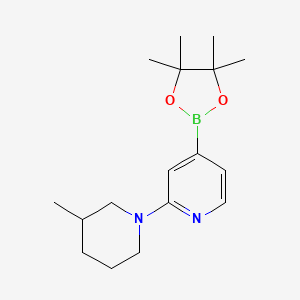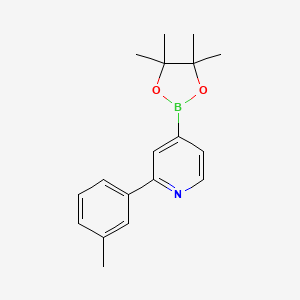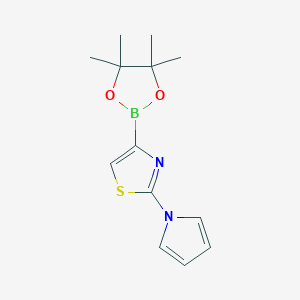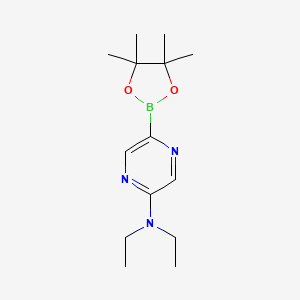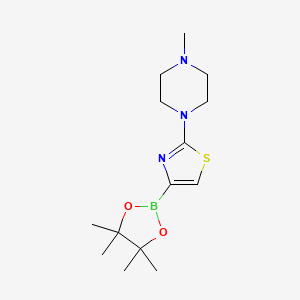
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester, also known as TPBAPE, is a novel ester compound that has been used in various scientific research applications. It is a versatile reagent that can be used in a variety of organic synthesis reactions, including Suzuki-Miyaura and Heck reactions. TPBAPE has also been used in biochemistry and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been used in various scientific research applications, including inorganic and organic synthesis, biochemistry and physiology, and laboratory experiments. In organic synthesis, 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been used in the Suzuki-Miyaura and Heck reactions. In biochemistry and physiology, 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been used to study the effects of various compounds on cell signaling pathways and enzyme activity. In laboratory experiments, 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been used to study the effects of various compounds on cell growth and viability.
Wirkmechanismus
The mechanism of action of 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester is not yet fully understood. However, it is believed to act as a catalyst for various reactions, including Suzuki-Miyaura and Heck reactions. Additionally, 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been shown to interact with various biological molecules, such as proteins and enzymes, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been shown to have various biochemical and physiological effects. In cell culture studies, 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been shown to affect cell signaling pathways and enzyme activity. Additionally, 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been shown to affect cell growth and viability in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is a versatile reagent that can be used in a variety of reactions. Additionally, 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been shown to have various biochemical and physiological effects, making it useful for studying the effects of various compounds on cell signaling pathways and enzyme activity.
However, there are also some limitations to using 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester in laboratory experiments. The reaction conditions can be difficult to control, and the product can be difficult to isolate. Additionally, the mechanism of action of 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester is not yet fully understood, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
There are several potential future directions for 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester. One possibility is to further explore its use in organic synthesis, including its use in the Suzuki-Miyaura and Heck reactions. Additionally, further research could be done to study the effects of 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester on cell signaling pathways and enzyme activity. Finally, further research could be done to develop more efficient methods of synthesizing and isolating 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester.
Synthesemethoden
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester can be synthesized from the reaction of 4-tolyl pyridine with boronic acid pinacol ester. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium(II) chloride. The reaction is typically carried out at room temperature, and the product is isolated by column chromatography.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-13-6-8-14(9-7-13)16-12-15(10-11-20-16)19-21-17(2,3)18(4,5)22-19/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSUICZUJNYGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



